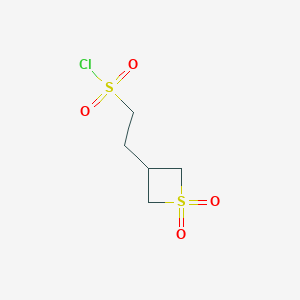
2-(1,1-Dioxo-1lambda6-thietan-3-yl)ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1,1-Dioxo-1lambda6-thietan-3-yl)ethane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1888879-40-0 . It has a molecular weight of 232.71 and its IUPAC name is 2-(1,1-dioxidothietan-3-yl)ethane-1-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9ClO4S2/c6-12(9,10)2-1-5-3-11(7,8)4-5/h5H,1-4H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular formula of C5H9ClO4S2 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the resources.科学的研究の応用
Carbonic Anhydrase Inhibitors and Antiglaucoma Applications
Sulfonamides have been investigated for their potential as carbonic anhydrase inhibitors (CAIs), which are significant for their applications in treating glaucoma. These compounds can reduce intraocular pressure by decreasing the formation of bicarbonate, thereby reducing the secretion of aqueous humor. Notable research has focused on sulfonamide CAIs incorporating nitric oxide-donating moieties as antiglaucoma agents or targeting tumor-associated isoforms CA IX/XII. The development of novel sulfonamides aims at creating selective drugs for antiglaucoma treatment, targeting specific carbonic anhydrase isoforms such as CA II for glaucoma management and CA IX/XII for tumor diagnosis and treatment (Carta, Scozzafava, & Supuran, 2012), (Masini, Carta, Scozzafava, & Supuran, 2013).
Antibacterial and Antitumor Properties
Sulfonamides have a long history of use as antibacterial agents, with modern research focusing on their potential antitumor properties. Studies have highlighted the importance of the sulfonamide subunit in medicinal chemistry, showing that these compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The review of patents and reports from recent years emphasizes the continuous development of bioactive substances containing the sulfonamide subunit, showcasing their significant potential in treating various diseases (Azevedo-Barbosa et al., 2020).
特性
IUPAC Name |
2-(1,1-dioxothietan-3-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S2/c6-12(9,10)2-1-5-3-11(7,8)4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVWLRMRKXMDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2518148.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2518150.png)

![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2518153.png)
![2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2518154.png)
![7-(4-chlorophenyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2518158.png)
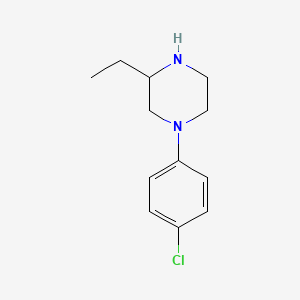
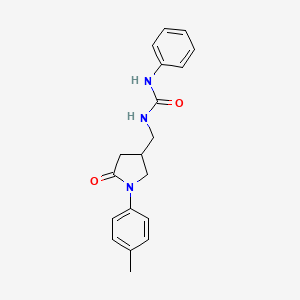
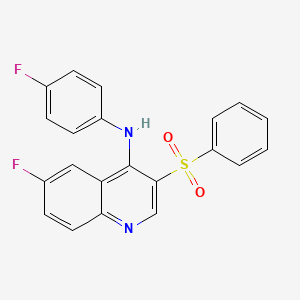
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518163.png)
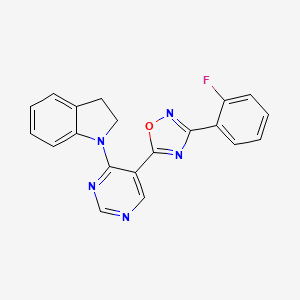

![N-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-(1-oxoisoquinolin-2-yl)acetamide](/img/structure/B2518167.png)